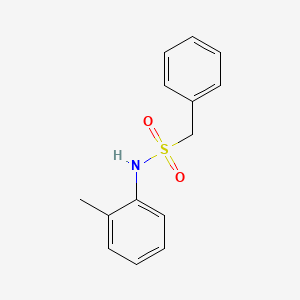![molecular formula C16H15F3N4O3 B5561704 N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)
N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1-arylindazole-3-carboxamides involves a convergent and efficient two-step process. Initially, strategic reactions between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid are performed, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. This novel strategy provides an additional pathway for indazole synthesis, allowing for varied substrate types and substitution patterns (Giustiniano et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds has been studied extensively, providing insights into the complexity and versatility of their chemistry. For instance, the synthesis and structural analysis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides reveal the intricacies involved in crafting complex molecules with specific functional groups and structural features (Zadorozhnii et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving isoxazole and indazole compounds are notable for their selectivity and yield. For example, the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate showcases the potential for creating compounds with varied functional groups, leading to a broad range of chemical properties and reactivity (Yu et al., 2009).
Physical Properties Analysis
The physical properties of compounds similar to N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide, such as solubility, melting point, and crystallinity, can be inferred from related research. For instance, the study on the synthesis, crystal structure, and biological activity of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide illustrates how molecular design influences the physical characteristics of such compounds (Lu et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are crucial for understanding the potential applications of N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide. Research on compounds like 3-amino-N-phenyl-1H-indazole-1-carboxamides, which shares structural similarities, provides valuable insights into the chemical behavior and interaction patterns of such molecules (Raffa et al., 2009).
Applications De Recherche Scientifique
Enzyme Inhibition and Therapeutic Applications
Isoxazole derivatives, such as those mentioned in studies, have been investigated for their inhibitory effects on enzymes critical for cellular functions. For instance, derivatives have shown significant inhibition of dihydroorotate dehydrogenase, an enzyme vital for pyrimidine de novo synthesis. This inhibition affects pyrimidine nucleotide pools, essential for normal immune cell functions, suggesting potential applications in immunosuppressive therapies (W. Knecht & M. Löffler, 1998).
Antifungal and Antimicrobial Properties
Compounds structurally related to the specified chemical have been synthesized and tested for their antifungal and antimicrobial activities. For example, novel pyrazole derivatives showed promising results against a range of phytopathogenic fungi, indicating potential applications in agricultural sciences to protect crops from fungal infections (Shijie Du et al., 2015).
Synthesis Methodologies
Research has also focused on the efficient synthesis of 1-arylindazole-3-carboxamides, which are relevant to the chemical . These methodologies facilitate the creation of pharmaceutically relevant compounds, highlighting the importance of synthetic chemistry in developing new therapeutic agents (Mariateresa Giustiniano et al., 2016).
Carbonic Anhydrase Inhibition
Another application area is the inhibition of carbonic anhydrase, an enzyme critical for maintaining pH balance in tissues. Isoxazole-containing sulfonamides have been synthesized and shown to possess potent inhibitory properties against several human isoforms of carbonic anhydrase, suggesting potential for the development of treatments for conditions like glaucoma and neuropathic pain (C. Altuğ et al., 2017).
Propriétés
IUPAC Name |
N-[6-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O3/c1-9(2)26-10-3-4-11-13(7-10)23(8-16(17,18)19)21-14(11)20-15(24)12-5-6-25-22-12/h3-7,9H,8H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMBDLBXEWZYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=NN2CC(F)(F)F)NC(=O)C3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5561623.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)

![2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561648.png)

![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5561655.png)
![N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5561668.png)

![2-{4-chloro-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5561676.png)
![N'-[2-(7-cyclopentyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5561689.png)
![N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5561698.png)
![4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5561708.png)
![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)